t-Butyl(6-(6-hydroxy-6,7,8,9-tetrahydro-5h-imidazo[1,5-a]azepin-5-yl)-[1,1' biphenyl]-3-yl)carbamate
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Overview
Description
tert-Butyl (6-((5R,6R)-6-hydroxy-6,7,8,9-tetrahydro-5H-imidazo[1,5-a]azepin-5-yl)-[1,1’-biphenyl]-3-yl)carbamate: is a complex organic compound featuring a tert-butyl group, a hydroxy group, and a biphenyl structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The reaction conditions often require the use of specific catalysts and solvents to ensure the desired stereochemistry and yield .
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to maximize yield and minimize costs. This can include the use of continuous flow reactors and advanced purification techniques to ensure high purity and consistency .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The hydroxy group in the compound can undergo oxidation to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form various derivatives, depending on the specific reagents and conditions used.
Substitution: The biphenyl structure allows for various substitution reactions, including halogenation and nitration.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are commonly employed.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups onto the biphenyl structure .
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials .
Biology: In biological research, the compound can be used to study enzyme interactions and protein binding due to its specific functional groups and stereochemistry .
Industry: In the industrial sector, the compound can be used in the production of specialty chemicals and advanced materials, leveraging its unique chemical properties .
Mechanism of Action
The mechanism of action of tert-Butyl (6-((5R,6R)-6-hydroxy-6,7,8,9-tetrahydro-5H-imidazo[1,5-a]azepin-5-yl)-[1,1’-biphenyl]-3-yl)carbamate involves its interaction with specific molecular targets. The compound’s functional groups allow it to bind to enzymes and proteins, potentially inhibiting or modifying their activity. This interaction can affect various biochemical pathways, leading to changes in cellular processes .
Comparison with Similar Compounds
tert-Butyl hydroperoxide: A simpler compound with a tert-butyl group and a hydroperoxide functional group.
3-Amino-5-tert-butylpyrazole: Contains a tert-butyl group and an amino-pyrazole structure.
Uniqueness: The uniqueness of tert-Butyl (6-((5R,6R)-6-hydroxy-6,7,8,9-tetrahydro-5H-imidazo[1,5-a]azepin-5-yl)-[1,1’-biphenyl]-3-yl)carbamate lies in its complex structure, which combines multiple functional groups and a biphenyl core.
Properties
Molecular Formula |
C25H29N3O3 |
---|---|
Molecular Weight |
419.5 g/mol |
IUPAC Name |
tert-butyl N-[4-(6-hydroxy-6,7,8,9-tetrahydro-5H-imidazo[1,5-a]azepin-5-yl)-3-phenylphenyl]carbamate |
InChI |
InChI=1S/C25H29N3O3/c1-25(2,3)31-24(30)27-18-12-13-20(21(14-18)17-8-5-4-6-9-17)23-22(29)11-7-10-19-15-26-16-28(19)23/h4-6,8-9,12-16,22-23,29H,7,10-11H2,1-3H3,(H,27,30) |
InChI Key |
SIIQDUSMQYRWFZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC(=C(C=C1)C2C(CCCC3=CN=CN23)O)C4=CC=CC=C4 |
Origin of Product |
United States |
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